molecular formula C18H26BClFNO4 B13925952 tert-Butyl (2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate

tert-Butyl (2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate

Cat. No.: B13925952
M. Wt: 385.7 g/mol
InChI Key: CJNHMGOTMAUTIE-UHFFFAOYSA-N
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Description

tert-Butyl (2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-fluoro substituted benzyl group, and a dioxaborolan moiety

Preparation Methods

The synthesis of tert-Butyl (2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluorobenzyl alcohol and tert-butyl carbamate.

    Formation of Intermediate: The first step involves the protection of the hydroxyl group of 2-chloro-5-fluorobenzyl alcohol using tert-butyl carbamate to form an intermediate.

    Borylation Reaction: The intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron and a suitable catalyst, such as palladium, to introduce the dioxaborolan moiety.

    Purification: The final product is purified using standard techniques such as column chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

tert-Butyl (2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and reduction products.

    Coupling Reactions: The dioxaborolan moiety allows the compound to participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

    Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate involves its interaction with specific molecular targets and pathways. The dioxaborolan moiety can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to participate in specific binding interactions, making it a valuable tool in medicinal chemistry and biological research.

Comparison with Similar Compounds

tert-Butyl (2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: This compound has a similar structure but differs in the position of the chloro and fluoro substituents on the benzyl ring.

    tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: This compound lacks the chloro and fluoro substituents, making it less reactive in certain chemical reactions.

    tert-Butyl (2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a similar structure but contains a benzoate ester group instead of a carbamate group.

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct reactivity and applications in various fields of research.

Properties

Molecular Formula

C18H26BClFNO4

Molecular Weight

385.7 g/mol

IUPAC Name

tert-butyl N-[[2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C18H26BClFNO4/c1-16(2,3)24-15(23)22-10-11-8-14(21)12(9-13(11)20)19-25-17(4,5)18(6,7)26-19/h8-9H,10H2,1-7H3,(H,22,23)

InChI Key

CJNHMGOTMAUTIE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)CNC(=O)OC(C)(C)C)Cl

Origin of Product

United States

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